molecular formula C16H9BrFNO2 B13719898 5-Bromo-8-fluoro-2-phenylquinoline-4-carboxylic Acid

5-Bromo-8-fluoro-2-phenylquinoline-4-carboxylic Acid

Cat. No.: B13719898
M. Wt: 346.15 g/mol
InChI Key: DOQCTCQYESVXAG-UHFFFAOYSA-N
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Description

5-Bromo-8-fluoro-2-phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine and fluorine atoms in the quinoline ring enhances the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-fluoro-2-phenylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate can then undergo cyclization and further functionalization to yield the desired quinoline derivative.

Another approach involves the Friedländer synthesis, which is a classical method for constructing quinoline rings. This method typically involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling. This method involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst . The reaction conditions are mild and can be easily scaled up for industrial applications.

Scientific Research Applications

5-Bromo-8-fluoro-2-phenylquinoline-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and fluorine atoms in 5-Bromo-8-fluoro-2-phenylquinoline-4-carboxylic acid enhances its reactivity and biological activity compared to other quinoline derivatives. This unique combination of substituents makes it a valuable compound for studying enzyme inhibition and developing potential anticancer agents .

Properties

Molecular Formula

C16H9BrFNO2

Molecular Weight

346.15 g/mol

IUPAC Name

5-bromo-8-fluoro-2-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C16H9BrFNO2/c17-11-6-7-12(18)15-14(11)10(16(20)21)8-13(19-15)9-4-2-1-3-5-9/h1-8H,(H,20,21)

InChI Key

DOQCTCQYESVXAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C(=C2)C(=O)O)Br)F

Origin of Product

United States

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